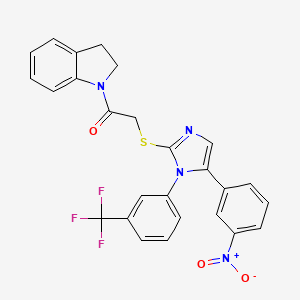

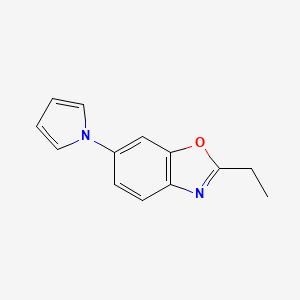

![molecular formula C22H23NO4S2 B2992189 Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946268-78-6](/img/structure/B2992189.png)

Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C22H23NO4S2 . It has an average mass of 429.552 Da and a mono-isotopic mass of 429.106842 Da . This product is intended for research use only.

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also contains functional groups such as sulfamoyl and carboxylate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a logP value of 5.9229, a logD value of 5.8911, and a logSw value of -5.4032 . It has 7 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications

Novel Heterocyclic Disperse Dyes for Polyester Fibres

A study by Iyun et al. (2015) synthesized derivatives related to Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate for the development of novel monoazo disperse dyes. These dyes, which feature a thiophene moiety, showed promising applications in dyeing polyester fabrics, yielding vibrant colors with excellent fastness properties except for photostability. This indicates a potential for textile industry applications, particularly in the manufacture of polyester-based materials (Iyun et al., 2015).

Antiproliferative Activity Against Cancer Cell Lines

Ghorab et al. (2013) discovered that certain thiophene derivatives, including this compound, exhibited significant antiproliferative activities. Specifically, these compounds demonstrated higher activity against breast cancer cells compared to colon cancer cells, with certain derivatives showing remarkable potency. This suggests the compound's relevance in pharmaceutical research, particularly in developing treatments for cancer (Ghorab et al., 2013).

Functionalization and Esterification for Synthetic Applications

Zhang et al. (2014) explored the functionalization and selective esterification of 3,4-Ethylenedioxythiophene derivatives, demonstrating the compound's utility in synthetic chemistry. The study provides insights into the chemical properties and reactivity of thiophene derivatives, underscoring their potential in synthesizing complex organic molecules for various applications (Zhang et al., 2014).

Antimicrobial Evaluation of Thiophene Derivatives

Abu‐Hashem et al. (2011) reported on the synthesis of bifunctional thiophene derivatives, including antimicrobial evaluations. The synthesized compounds, related to this compound, displayed promising antimicrobial activities, suggesting their potential application in developing new antimicrobial agents (Abu‐Hashem et al., 2011).

Applications in Photochromic Materials

Lvov et al. (2017) described the synthesis of a photochromic diarylethene from a base-induced aerobic dimerization process involving ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate, a compound closely related to this compound. This work highlights the compound's potential in creating photoactive materials with tunable properties for applications in optical devices and materials science (Lvov et al., 2017).

Future Directions

Thiophene-based analogs, such as this compound, have attracted increasing interest from scientists due to their potential as biologically active compounds . Future research may focus on further exploring the biological activities of these compounds and developing advanced compounds with a variety of biological effects .

properties

IUPAC Name |

ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4S2/c1-5-27-22(24)20-21(18(13-28-20)17-9-6-14(2)7-10-17)29(25,26)23-19-11-8-15(3)12-16(19)4/h6-13,23H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMSCNYAUBPZOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Phenylsulfanyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2992109.png)

![4-(3-Methoxyphenyl)-2-[(3-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2992111.png)

![2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2992124.png)

![1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2992125.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2992127.png)

![6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2992129.png)